molecular formula C12H17BO2 B1405840 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane CAS No. 223799-24-4

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane

Cat. No.: B1405840
CAS No.: 223799-24-4
M. Wt: 204.08 g/mol
InChI Key: FPHZOLPTFFTLBD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles It is characterized by a boron atom integrated into a six-membered ring, which also includes two oxygen atoms and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the condensation of 3-methylphenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the boron-oxygen bonds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron-containing ring into different boron-hydride species.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used in the presence of catalysts like Lewis acids.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Boron-hydride species.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound can be employed in the development of boron-containing drugs and bioactive molecules.

    Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique boron-containing structure.

Mechanism of Action

The mechanism by which 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane exerts its effects involves interactions with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which are present in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Similar in that it contains a boron atom bonded to a phenyl group, but lacks the dioxaborinane ring structure.

    Pinacolborane: Contains a boron atom bonded to a pinacol group, similar to the dioxaborinane ring but without the phenyl substitution.

    Boronic Esters: General class of compounds containing boron-oxygen bonds, similar in reactivity but varying in structure.

Uniqueness

5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane is unique due to its specific ring structure incorporating both boron and oxygen atoms, along with a substituted phenyl group

Properties

IUPAC Name

5,5-dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO2/c1-10-5-4-6-11(7-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHZOLPTFFTLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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